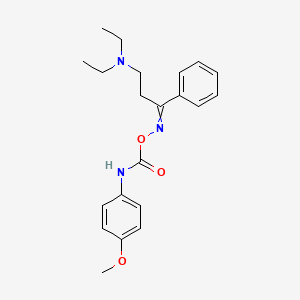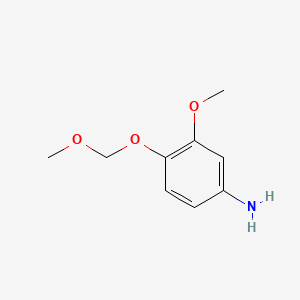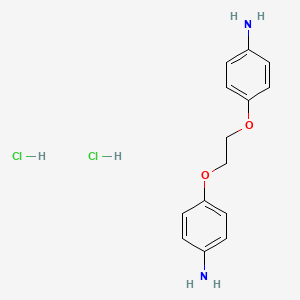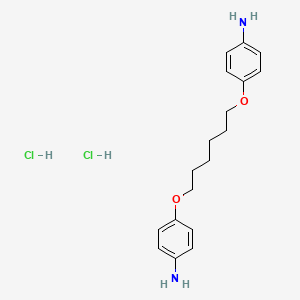
alpha-Boswellic acid
Overview
Description
Alpha-Boswellic acid is an orally active pentacyclic triterpenoid compound that can be extracted from frankincense . It is a biologically active constituent of Boswellia serrata, known for its anti-inflammatory activity . It is a major component of the resin of Boswellia serrata, making up about 30% of the resin .
Synthesis Analysis
Boswellic acids, including alpha-Boswellic acid, are a series of pentacyclic terpenoid molecules produced by plants in the genus Boswellia . They appear in the resin of the plant that exudes them . The boswellic acids are organic acids, consisting of a pentacyclic triterpene, a carboxyl group, and at least one other functional group .Molecular Structure Analysis
Alpha-Boswellic acid has a molecular formula of C30H48O3 . It consists of a pentacyclic triterpene, a carboxyl group, and an additional hydroxyl group . The molecular weight is 456.700 Da .Chemical Reactions Analysis
Boswellic acids, including alpha-Boswellic acid, are non-volatile and too large to come over in the steam distillation process . The essential oil is composed mainly of the much lighter monoterpene and sesquiterpene molecules with small amounts of diterpenoid components being the upper limit in terms of molecular weight .Physical And Chemical Properties Analysis
Alpha-Boswellic acid has a density of 1.1±0.1 g/cm3, a boiling point of 552.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It has a molar refractivity of 133.6±0.4 cm3 and a polar surface area of 58 Å2 .Scientific Research Applications
Analytical Standard in Chromatography
Alpha-Boswellic acid serves as an analytical reference standard in high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) for quantifying analytes in oleogum resins of different Boswellia species .
Cancer Treatment and Prevention
Research has shown that alpha-Boswellic acid, particularly its derivative AKBA, holds promise as a regulator in the prevention and treatment of colorectal cancer by targeting key mediators involved in cancer pathogenesis .
Anti-Inflammatory and Immunomodulatory Effects
Alpha-Boswellic acid has been reported to modulate various inflammatory pathways, making it a potential therapeutic agent for diseases with an inflammatory component .
HPLC Method Development and Validation
It is used in method development and validation for the quantitation of boswellic acids in Boswellia resin samples, aiding in the clustering of different sample species .
Anti-Atopic Dermatitis Effects
Studies have evaluated the effects of alpha-Boswellic acid on atopic dermatitis-like symptoms in mice, showing potential as an alternative treatment option .
Mechanism of Action
Target of Action
Alpha-Boswellic Acid (α-BA), a pentacyclic triterpene molecule, is known to interact with several molecular targets, including enzymes, growth factors, kinases, transcription factors, and receptors . Specifically, it directly binds, competitively interacts, and reversibly inhibits cathepsin G (catG) at submicromolar IC 50 ranges .
Mode of Action
The interaction of α-BA with its targets leads to various changes at the molecular level. For instance, it has been shown to activate caspases, upregulate Bax expression, downregulate nuclear factor-kappa B (NF-kB), and stimulate poly (ADP)-ribose polymerase (PARP) cleavage . These interactions are primarily responsible for its cytotoxic and antitumor effects .
Biochemical Pathways
Alpha-Boswellic Acid affects several biochemical pathways. It modulates the formation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress . This modulation alters transcription and epigenetic factors, affecting signal transduction . Furthermore, α-BA plays a role in the nuclear factor erythroid-2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) anti-oxidative pathway .
Result of Action
The action of α-BA results in various molecular and cellular effects. It has demonstrated cytotoxic action against cancer cells, proving its effectiveness in the prevention and treatment of various cancers . It also reduces injuries associated with the administration of ethanol, decreases gastric juice acidity, and increases the level of nitric oxide (NO) and prostaglandins E2 (PGE-2) .
Action Environment
The action, efficacy, and stability of α-BA can be influenced by various environmental factors. For instance, the presence of ethanol can induce gastric injury, against which α-BA has shown protective effects . .
Safety and Hazards
Future Directions
Nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids . Novel drug delivery systems enhance the biological effects and pharmacokinetics properties of boswellic acids . Therefore, nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids .
properties
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21+,22+,23+,26+,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXULBWGROURAF-IKNLXHIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Boswellic acid | |
CAS RN |
471-66-9 | |
| Record name | alpha-Boswellic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



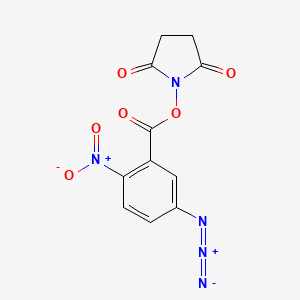

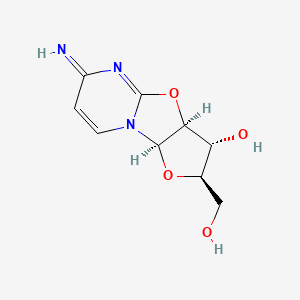

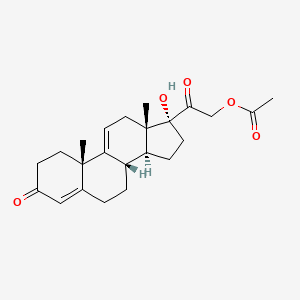


![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)

